molecular formula C7H13N5O2 B13108586 4-(4-Aminobutoxy)-1,2,5-oxadiazole-3-carboximidamide

4-(4-Aminobutoxy)-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B13108586
M. Wt: 199.21 g/mol
InChI Key: GLCFXCSJJYGADY-UHFFFAOYSA-N
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Description

4-(4-Aminobutoxy)-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobutoxy)-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of 4-aminobutanol with 1,2,5-oxadiazole-3-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutoxy)-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-(4-Aminobutoxy)-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Aminobutoxy)-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminobutoxy)-1,2,5-oxadiazole-3-carboxamide: A similar compound with a carboxamide group instead of a carboximidamide group.

    4-(4-Aminobutoxy)-1,2,5-thiadiazole-3-carboximidamide: A thiadiazole analogue with a sulfur atom replacing the oxygen atom in the oxadiazole ring.

Uniqueness

4-(4-Aminobutoxy)-1,2,5-oxadiazole-3-carboximidamide is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H13N5O2

Molecular Weight

199.21 g/mol

IUPAC Name

4-(4-aminobutoxy)-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C7H13N5O2/c8-3-1-2-4-13-7-5(6(9)10)11-14-12-7/h1-4,8H2,(H3,9,10)

InChI Key

GLCFXCSJJYGADY-UHFFFAOYSA-N

Canonical SMILES

C(CCOC1=NON=C1C(=N)N)CN

Origin of Product

United States

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